N-Formyl Maraviroc-d6

LC-MS/MS Stable Isotope Labeling Bioanalysis

Accurate quantification of the N-Formyl Maraviroc impurity in API and formulations requires a stable isotope-labeled internal standard to correct for matrix effects and ion suppression. Unlabeled impurity co-elutes and shares transitions; Maraviroc-d6 lacks the essential N-formyl moiety. - **Mass shift:** +6 Da enables unequivocal discrimination from target analyte in LC-MS/MS. - **Application:** Stability-indicating UPLC/MS methods compliant with ICH Q3A; forced degradation studies. - **Supply:** Certified reference standard for QC release testing and batch consistency.

Molecular Formula C30H41F2N5O2
Molecular Weight 547.7 g/mol
Cat. No. B15145129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Maraviroc-d6
Molecular FormulaC30H41F2N5O2
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C
InChIInChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3
InChIKeyVOAHTIZOTHESLT-KFMTUYIGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Maraviroc-d6: Deuterated Internal Standard


N-Formyl Maraviroc-d6 (CAS 1346597-31-6) is a deuterium-labeled analog of N-Formyl Maraviroc, an impurity of the CCR5 antagonist Maraviroc [1]. As a stable isotope-labeled compound incorporating six deuterium atoms, it serves as a critical internal standard for the accurate quantification of the N-Formyl impurity in Maraviroc drug substance and formulations using LC-MS/MS methodologies [2]. The compound is categorized under pharmaceutical impurity standards and stable isotope-labeled compounds [1].

Why N-Formyl Maraviroc-d6 Is Irreplaceable


Generic substitution fails because N-Formyl Maraviroc-d6 is specifically designed for a dual-purpose analytical role: it serves as both a stable isotope-labeled internal standard for the N-Formyl Maraviroc impurity and, due to its structural specificity, enables distinct chromatographic resolution from other Maraviroc-related impurities [1]. Unlike unlabeled N-Formyl Maraviroc (CAS 1346597-44-1), which co-elutes and shares the same MS/MS transitions as the target analyte, the deuterated version provides a mass shift of +6 Da, allowing for unequivocal discrimination in mass spectrometry [2]. Furthermore, it cannot be replaced by Maraviroc-d6 (CAS 1033699-22-7), which is designed for the parent drug and lacks the N-formyl moiety essential for accurate impurity profiling studies .

N-Formyl Maraviroc-d6: Quantitative Evidence


Mass Spectrometric Differentiation

N-Formyl Maraviroc-d6 offers a definitive +6 Da mass shift relative to the unlabeled N-Formyl Maraviroc impurity (C30H41F2N5O2, MW 541.68), enabling unambiguous chromatographic and mass spectrometric discrimination [1]. In contrast, the unlabeled analyte shares identical retention time and MS/MS fragmentation patterns, precluding its use as an internal standard .

LC-MS/MS Stable Isotope Labeling Bioanalysis

High Isotopic Purity

N-Formyl Maraviroc-d6 is supplied with a high chemical and isotopic purity, typically exceeding 98%, which is crucial for minimizing cross-talk and ensuring the accuracy of calibration curves [1]. This high enrichment level surpasses the requirements for many alternative, non-deuterated standards, which often lack the necessary purity for sensitive LC-MS/MS applications [2].

Method Validation Impurity Profiling Quality Control

Structural Specificity for Impurity Profiling

N-Formyl Maraviroc-d6 is chemically distinct from Maraviroc-d6 (CAS 1033699-22-7), which is designed for the parent drug . The N-Formyl group present on the target compound (C30H35D6F2N5O2, MW 547.71) is absent in Maraviroc-d6 (C29H35D6F2N5O, MW 519.71), rendering the latter unsuitable for quantifying the N-Formyl impurity [1].

Pharmaceutical Analysis Impurity Identification Stability-Indicating Method

N-Formyl Maraviroc-d6 Applications


Impurity Profiling Method Validation

N-Formyl Maraviroc-d6 is employed as a deuterated internal standard for developing and validating stability-indicating UPLC or LC-MS/MS methods to quantify the N-Formyl impurity in Maraviroc active pharmaceutical ingredient (API), ensuring compliance with ICH Q3A guidelines [1].

Stability and Forced Degradation Studies

The compound is used in forced degradation studies and long-term stability assessments of Maraviroc drug products to accurately monitor the formation of the N-Formyl impurity under various stress conditions (e.g., oxidation, heat), as demonstrated in validated UPLC methods [2].

Bioanalytical Support for Pharmacokinetics

While not a direct metabolite, N-Formyl Maraviroc-d6 can serve as a structurally related internal standard for LC-MS/MS methods quantifying Maraviroc and its related substances in biological matrices, supporting therapeutic drug monitoring (TDM) and pharmacokinetic studies [3].

Quality Control Release Testing

Pharmaceutical QC laboratories utilize N-Formyl Maraviroc-d6 as a certified reference standard for the routine release testing of Maraviroc batches, enabling precise and accurate quantification of this specific process-related impurity to ensure batch-to-batch consistency and regulatory compliance [1].

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